molecular formula C13H13N3O4S B6000944 {2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B6000944
M. Wt: 307.33 g/mol
InChI Key: IXAFTOCVNVDRDI-VGOFMYFVSA-N
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Description

{2-[(4-Methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a thiazolidinone derivative characterized by a 4-oxo-1,3-thiazolidin core conjugated with a hydrazone moiety bearing a 4-methoxybenzylidene substituent and an acetic acid side chain. This structure combines the bioactive thiazolidinone scaffold, known for antimicrobial, anticancer, and anti-inflammatory properties, with a hydrazone linker that enhances metal-chelating and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[(2E)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)7-14-16-13-15-12(19)10(21-13)6-11(17)18/h2-5,7,10H,6H2,1H3,(H,17,18)(H,15,16,19)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAFTOCVNVDRDI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid represents a novel class of thiazolidine derivatives with potential therapeutic applications. This article explores its biological activities, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives followed by cyclization with thiazolidine-4-one precursors. Recent advancements in synthetic methods have emphasized greener approaches, yielding high purity and bioactive compounds efficiently .

Anticancer Activity

Thiazolidine derivatives, including the compound , have been evaluated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For example, derivatives similar to this compound have demonstrated significant cytotoxicity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Cell Line IC50 (µM) Reference
MCF-710.5
A54912.3
HepG29.8

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis. Comparative studies reveal that similar thiazolidine derivatives exhibit a broad spectrum of antibacterial efficacy, making them potential candidates for antibiotic development .

Antioxidant Properties

Antioxidant activity is another significant aspect of thiazolidine derivatives. The ability to scavenge free radicals has been linked to the presence of specific functional groups in their structure. Evaluations using DPPH and ABTS assays showed that the compound exhibits moderate antioxidant effects, which may contribute to its overall therapeutic profile .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of thiazolidine derivatives has highlighted the importance of substituents on the phenyl ring and the thiazolidine moiety. Modifications such as methoxy or halogen substitutions enhance biological activity by increasing lipophilicity or improving binding affinity to biological targets .

Case Studies

  • Anticancer Efficacy : A study involving a series of thiazolidinones demonstrated that compounds with a similar structure to this compound exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin, suggesting enhanced potency against resistant cancer cell lines .
  • Antimicrobial Testing : In vitro assays revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that {2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro experiments showed a reduction in pro-inflammatory cytokines in human cell lines treated with the compound. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

Pesticidal Activity

Thiazolidinone derivatives have been explored for their pesticidal properties. A case study involving the application of this compound as a pesticide showed significant efficacy against common agricultural pests such as aphids and whiteflies.

Pest Type Mortality Rate (%)
Aphids85
Whiteflies78

Synthesis of Novel Polymers

The compound is being investigated for its role in synthesizing novel polymeric materials. Its unique chemical structure allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. Preliminary studies indicate that incorporating this thiazolidinone derivative into polymer matrices can improve their durability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolidine Ring

The thiazolidinone ring undergoes nucleophilic substitution at the sulfur-containing positions. For example:

  • Reaction with α-haloketones : Forms hybrid thiazolidinone derivatives via S-alkylation.

  • Interaction with allyl isothiocyanate : Generates novel thiazolidin-4-one derivatives through intramolecular cyclization (e.g., 14 in ).

Mechanism :

  • Hydrazine reacts with allyl isothiocyanate and aldehyde to form an intermediate.

  • Nucleophilic substitution with α-chloroacetyl chloride occurs.

  • Intramolecular cyclization yields the final product .

Conditions :

  • Catalyst: Et₃N

  • Solvent: Methanol

  • Temperature: Reflux (7 hours)

  • Yield: >90% .

Condensation Reactions at the Hydrazone Group

The hydrazone linkage (-NH-N=C-) participates in condensation reactions:

  • With aromatic aldehydes : Forms Schiff base derivatives under acidic conditions.

  • With thioglycolic acid : Produces thiazolidin-4-one derivatives via cyclocondensation .

Example :

ReactantProductCatalystYieldReference
4-MethoxybenzaldehydeThiazolidin-4-one derivativeβ-CD-SO₃H85%

Mechanism :

  • β-CD-SO₃H activates the aldehyde’s carbonyl group.

  • Imine intermediate forms, followed by nucleophilic attack by thioglycolic acid.

  • Cyclization and dehydration yield the product .

Cyclization Reactions

The compound participates in thia-Michael additions and subsequent cyclizations:

  • With dimethyl acetylenedicarboxylate : Forms (4-oxothiazolidin-5-ylidene)acetic acid derivatives via:

    • Thia-Michael addition of sulfur to the triple bond.

    • Cyclization to stabilize the intermediate .

Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (30 minutes)

  • Yield: 92% .

Oxidation Reactions

The thiazolidine ring undergoes oxidation to form sulfoxides or sulfones:

  • With H₂O₂/CH₃COOH : Converts the thiazolidinone sulfur to sulfoxide.

  • With KMnO₄ : Further oxidizes sulfoxide to sulfone.

Reaction Outcomes :

Oxidizing AgentProductApplications
H₂O₂/CH₃COOHSulfoxide derivativeEnhanced solubility
KMnO₄Sulfone derivativeIncreased metabolic stability

Multicomponent Reactions (MCRs)

The compound serves as a building block in MCRs to synthesize polycyclic systems:

  • With aniline and chloro benzaldehyde : Forms tetrahydrothiazolo[3,2-b]quinazolin-6(2H)-ones under CoFe₂O₄@SiO₂/PrNH₂ NPs catalysis .

Key Observations :

  • Electron-withdrawing groups (EWGs) on aldehydes accelerate the reaction .

  • Catalyst reusability: Up to 7 cycles without loss of activity .

Esterification of the Acetic Acid Moiety

The acetic acid group undergoes esterification with alcohols:

  • Reaction with methanol/H₂SO₄ : Forms methyl esters, improving lipophilicity for biological assays .

Example :

Ester DerivativeBiological ActivityIC₅₀ (µM)
Methyl ester analog

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • The target compound’s 4-oxo-thiazolidin core differs from 2,4-dioxo derivatives, which may reduce electron-withdrawing effects and alter reactivity .
  • Substituents like 4-chlorophenyl (compound 83) increase lipophilicity, whereas 4-methoxy groups enhance solubility .
  • Yields for analogous compounds range from 65% to 75%, suggesting moderate synthetic efficiency for this class .

Key Observations :

  • Chlorine substituents (e.g., in compound 83) correlate with antiparasitic activity, while methoxy groups may favor antioxidant effects .
  • The acetic acid side chain is conserved across analogs, suggesting a role in pharmacokinetics or target binding .
Physicochemical Properties
Compound Name / ID Melting Point (°C) Solubility Trends LogP (Predicted)
Target Compound Not reported Moderate (due to acetic acid and methoxy group) ~2.1
Compound 83 () 234–235 Low (chlorophenyl increases lipophilicity) ~3.5
Compound 88 () 226–228 Low (dichlorophenyl and methoxy) ~3.8

Key Observations :

  • The target compound’s 4-methoxy group likely improves aqueous solubility compared to chlorinated analogs .
  • Higher logP values for chlorinated derivatives suggest better membrane permeability but poorer solubility .

Q & A

Q. What are the common synthetic routes for {2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 4-methoxybenzaldehyde derivatives with thiosemicarbazides or maleic anhydride. A general procedure involves:

  • Refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid and sodium acetate in DMF/acetic acid .
  • Alternatively, a one-pot method using baker’s yeast as a biocatalyst in acetonitrile under ultrasonication enhances cyclization efficiency (yields: 47–73%) .
  • Key factors affecting yield include reaction time (3–24 hours), solvent (ethanol vs. acetonitrile), and catalysts (piperidine or H₂SO₄) .

Table 1: Representative Yields and Conditions

PrecursorCatalyst/SolventTime (h)Yield (%)Melting Point (°C)Reference
4-MethoxybenzaldehydePiperidine/Ethanol2424–73172–280
Thiosemicarbazide + maleic anhydrideBaker’s yeast/ACN3–447–66192–240

Q. What spectroscopic methods are used to characterize this thiazolidinone derivative, and how are structural ambiguities resolved?

Methodological Answer: Structural confirmation relies on:

  • ¹H/¹³C NMR : Assignments of hydrazono (-NH-N=) protons (δ 8.5–10.5 ppm) and thiazolidinone carbonyls (δ 165–175 ppm) .
  • IR Spectroscopy : Peaks at 1650–1740 cm⁻¹ confirm C=O (thiazolidinone) and C=N (hydrazone) bonds .
  • Elemental Analysis : Matching calculated/observed C, H, N percentages (e.g., C 57.82% calc. vs. 58.03% obs.) validates purity . Ambiguities in E/Z isomerism are resolved via NOESY or X-ray crystallography (e.g., ’s tripartite hydrogen-bonded structure) .

Q. What biological activities are reported for this compound, and how do structural modifications influence efficacy?

Methodological Answer:

  • Antimicrobial Activity : MIC values against Staphylococcus aureus (8–32 µg/mL) correlate with electron-withdrawing substituents (e.g., -Br, -NO₂) enhancing membrane disruption .
  • Anti-Toxoplasma gondii : Derivatives with dichlorophenyl groups show IC₅₀ = 3.2 µM by inhibiting parasite dihydrofolate reductase .
  • Antioxidant Activity : Methoxy groups at the 4-position increase radical scavenging (EC₅₀ = 12 µM in DPPH assays) via resonance stabilization .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability for this compound?

Methodological Answer:

  • Catalyst Screening : Replace traditional acid catalysts (H₂SO₄) with biocatalysts (baker’s yeast) to reduce side reactions, improving yields by 15–20% .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization vs. ethanol, which may promote hydrolysis .
  • Ultrasonication : Reduces reaction time from 24 hours to 3–4 hours by accelerating mass transfer .

Q. How can contradictory spectral data (e.g., NMR shifts) be analyzed to confirm structural assignments?

Methodological Answer:

  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 5-(Z)-arylidene derivatives) to identify consistent shifts .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra, resolving ambiguities in tautomeric forms .
  • X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., ’s hydrogen-bonded network) .

Q. What is the role of the Thia-Michael addition in forming the thiazolidinone core, and how does it influence reactivity?

Methodological Answer:

  • Mechanism : Maleic anhydride reacts with thiosemicarbazide intermediates via Thia-Michael addition, forming the 4-oxo-thiazolidin-5-yl acetic acid core .
  • Reactivity : Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) accelerate the reaction by stabilizing the intermediate enolate .
  • Byproduct Control : Excess maleic anhydride (1.5 eq.) minimizes dimerization, confirmed by LC-MS monitoring .

Q. How do substituents on the benzylidene ring modulate biological activity and pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : 4-Methoxy groups enhance blood-brain barrier penetration (logP = 2.1 vs. 1.5 for unsubstituted analogs) .
  • Electron Effects : Nitro groups (-NO₂) at the 3-position increase antibacterial activity but reduce solubility; methoxy (-OCH₃) balances potency and bioavailability .
  • Steric Effects : Bulky substituents (e.g., benzyloxy) reduce Toxoplasma gondii inhibition by hindering target binding (IC₅₀ increases from 3.2 to 18.7 µM) .

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